molecular formula C22H20ClN3OS B12038699 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311331-24-5

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12038699
CAS No.: 311331-24-5
M. Wt: 409.9 g/mol
InChI Key: GBPHGMJZWNWNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, a thiophene ring, and a nitrile group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are often chosen for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chlorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the dimethyl groups.

    2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(furan-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of both the thiophene ring and the nitrile group in 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique compared to its analogs. These features contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H19ClN2OS
  • Molecular Weight : 344.87 g/mol
  • CAS Number : 312272-81-4

The structure features a quinoline core with various substituents that may influence its biological activity. The presence of the thiophene ring and the chlorophenyl group are particularly noteworthy for their potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this quinoline derivative. The MTT assay has been frequently used to evaluate cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
In a comparative study involving similar compounds, the cytotoxic effects were assessed against three cancer cell lines: lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated promising cytotoxicity profiles for derivatives of quinoline compounds.

CompoundCell LineIC50 (μM)
2-Amino...MCF-75.42
2-Amino...A54910.23
2-Amino...HCT-1166.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. For instance, the compound demonstrated an IC50 value of 5.42 μM against MCF-7 cells, indicating significant efficacy.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups on the phenyl moiety enhances the cytotoxic activity by improving interactions with cellular targets.

Pharmacological Effects Beyond Anticancer Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Related compounds have been noted for their ability to reduce inflammation in vitro.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism has been observed.

Properties

CAS No.

311331-24-5

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-22(2)9-17-20(18(27)10-22)19(13-7-8-28-12-13)16(11-24)21(25)26(17)15-5-3-14(23)4-6-15/h3-8,12,19H,9-10,25H2,1-2H3

InChI Key

GBPHGMJZWNWNHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.